1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)-
Overview
Description
1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-3’-(methylsulfonyl)- is an organochlorine compound known for its significant environmental persistence and bioaccumulation. This compound is part of the polychlorinated biphenyls (PCBs) family, which has been widely studied due to its environmental impact and potential health risks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-3’-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by sulfonylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The sulfonylation step involves the reaction of the chlorinated biphenyl with methylsulfonyl chloride (CH3SO2Cl) in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-3’-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOH in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of biphenyl derivatives with reduced chlorination.
Substitution: Formation of hydroxylated or aminated biphenyl derivatives.
Scientific Research Applications
1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-3’-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the study of PCBs and their environmental impact.
Biology: Investigated for its effects on cellular processes and gene expression in various biological systems.
Medicine: Studied for its potential toxicological effects and its role in disrupting endocrine functions.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-3’-(methylsulfonyl)- involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways that regulate gene expression. This compound can also interfere with the function of enzymes involved in detoxification processes, leading to oxidative stress and cellular damage .
Comparison with Similar Compounds
Similar Compounds
2,2’,3,4,4’,5’-Hexachlorobiphenyl (PCB-138): Similar in structure but lacks the methylsulfonyl group.
2,2’,4,4’,5,5’-Hexachlorobiphenyl (PCB-153): Another hexachlorinated biphenyl with different chlorine substitution pattern.
2,2’,3,3’,4,4’-Hexachlorobiphenyl (PCB-128): Similar chlorination pattern but without the methylsulfonyl group.
Uniqueness
The presence of the methylsulfonyl group in 1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-3’-(methylsulfonyl)- makes it unique compared to other PCBs. This functional group enhances its lipophilicity and persistence in the environment, leading to higher bioaccumulation and potential for long-term ecological and health effects .
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,5-dichloro-3-methylsulfonylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)9-3-5(14)2-6(10(9)16)7-4-8(15)12(18)13(19)11(7)17/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJGVSCWGWTJEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146270 | |
Record name | 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104086-18-2 | |
Record name | 3-Methylsulfonyl-2,2′,3′,4′,5,5′-hexachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104086-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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